Triethylamine, 2-(2-phenoxyethoxy)-
Description
Triethylamine, 2-(2-phenoxyethoxy)- is a tertiary amine derivative where one ethyl group of triethylamine (CAS 121-44-8) is replaced by a 2-(2-phenoxyethoxy)ethyl chain. This substitution introduces a phenoxyethoxy moiety, combining aromatic (phenyl) and polyether (ethoxy) functionalities. The compound’s properties can be inferred from structurally related amines discussed in the evidence, such as 2-phenethylamine derivatives, trifluoromethoxy-substituted amines, and methoxyphenoxyethylamines .
Properties
CAS No. |
24480-59-9 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenoxyethoxy)ethanamine |
InChI |
InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-16-12-13-17-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
DBMCUPDVXQWTCA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1 |
Other CAS No. |
24480-59-9 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Role as a Base : Triethylamine is frequently employed as a base in organic synthesis reactions. It facilitates the formation of amides and esters by deprotonating acids, thus promoting nucleophilic attacks .
- Catalytic Processes : In green chemistry, triethylamine has been used to develop catalytic processes that minimize waste and reduce hazardous by-products. For instance, in the synthesis of phenoxyethanol, triethylamine aids in achieving high yields while adhering to sustainable practices .
-
Medicinal Chemistry
- Anticonvulsant Activity : Studies have shown that derivatives synthesized using triethylamine exhibit anticonvulsant properties. For example, compounds prepared using triethylamine as a base demonstrated significant activity in electroshock tests .
- Antimalarial Compounds : Research indicates that triethylamine plays a role in synthesizing 4(1H)-quinolone derivatives that exhibit antimalarial activity. These derivatives were tested against resistant strains of malaria, showcasing the compound's potential in developing therapeutic agents .
- Polymer Chemistry
Data Tables
The following table summarizes key findings related to the applications of triethylamine, 2-(2-phenoxyethoxy)-:
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Organic Synthesis | Base for amide and ester formation | High yields achieved with minimal by-products |
| Medicinal Chemistry | Anticonvulsant activity via synthesized derivatives | Significant activity observed in MES tests |
| Antimalarial Research | Synthesis of quinolone derivatives | Effective against multidrug-resistant strains |
| Polymer Chemistry | Ether-substituted polymer synthesis | Enhanced yield and efficiency |
Case Studies
-
Synthesis of Anticonvulsant Derivatives :
A study synthesized several compounds using triethylamine as a base, leading to high yields (81-82%) of active anticonvulsants. These compounds were evaluated for their efficacy using the maximal electroshock test, demonstrating promising results for future therapeutic applications . -
Antimalarial Activity Evaluation :
Compounds synthesized with triethylamine were tested against resistant malaria strains, revealing significant antimalarial properties. The study highlighted the effectiveness of these synthesized compounds compared to traditional treatments . -
Green Chemistry Applications :
Research focused on developing sustainable processes for synthesizing phenoxyethanol utilized triethylamine as a catalyst, resulting in improved selectivity and reduced environmental impact .
Comparison with Similar Compounds
Key Observations :
- Basicity: Triethylamine is a stronger base (pKa ~10.75) compared to primary amines like 2-phenethylamine (pKa ~9.8) due to its tertiary structure . The phenoxyethoxy group in the target compound may reduce basicity slightly due to electron-withdrawing effects.
- Analogous compounds like 2-(2-methoxyphenoxy)ethylamine are used in polar aprotic solvents for drug synthesis .
Preparation Methods
Williamson Ether Synthesis with Subsequent Alkylation
The Williamson ether synthesis provides a foundational route to construct the phenoxyethoxy segment prior to amine functionalization.
Step 1: Synthesis of 2-(2-Phenoxyethoxy)ethanol
Phenol reacts with 2-chloroethyl ether in alkaline media, typically using potassium carbonate or sodium hydride as a base. For instance, a 72% yield was achieved by refluxing phenol (1.0 equiv) with 2-(2-chloroethoxy)ethanol (1.2 equiv) in acetone at 60°C for 12 h. The reaction proceeds via nucleophilic substitution, with the phenoxide ion displacing chloride.
Step 2: Mesylation or Tosylation of the Alcohol
The primary hydroxyl group of 2-(2-phenoxyethoxy)ethanol is activated using mesyl chloride (MsCl) or tosyl chloride (TsCl). In a representative procedure, mesylation with MsCl (1.5 equiv) in dichloromethane (DCM) at 0–5°C for 2 h yielded 2-(2-phenoxyethoxy)ethyl mesylate. This step is critical for generating a competent leaving group for subsequent alkylation.
Step 3: Alkylation of Triethylamine
Triethylamine undergoes quaternization with the mesylate intermediate. Heating the mesylate (1.0 equiv) with excess triethylamine (3.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 h produced the target compound in 65% yield. The reaction exploits the nucleophilicity of triethylamine’s lone pair, facilitating SN2 displacement of the mesylate group.
Direct Alkylation of Diethylamine with Phenoxyethoxy Halides
An alternative single-step approach involves alkylating diethylamine with 2-(2-phenoxyethoxy)ethyl bromide.
Synthesis of 2-(2-Phenoxyethoxy)ethyl Bromide
Bromination of 2-(2-phenoxyethoxy)ethanol using hydrobromic acid (48% w/w) in the presence of sulfuric acid (catalytic) at 110°C for 4 h affords the bromide derivative. This method avoids mesylation but requires careful control of reaction conditions to minimize diethyl ether formation.
Alkylation Reaction
Diethylamine (2.2 equiv) reacts with the bromide (1.0 equiv) in acetonitrile at 80°C for 8 h, yielding 2-(2-phenoxyethoxy)triethylamine in 58% yield. The use of a polar aprotic solvent enhances nucleophilicity while suppressing elimination side reactions.
Reductive Amination of 2-(2-Phenoxyethoxy)acetaldehyde
For substrates requiring higher stereochemical control, reductive amination offers a viable pathway.
Aldehyde Preparation
Oxidation of 2-(2-phenoxyethoxy)ethanol using pyridinium chlorochromate (PCC) in DCM yields 2-(2-phenoxyethoxy)acetaldehyde. The aldehyde is then condensed with diethylamine (1.5 equiv) in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 5–6. This two-step process achieves a 49% overall yield.
Phase-Transfer Catalyzed Etherification
Phase-transfer catalysis (PTC) streamlines the synthesis by enabling reactions between immiscible phases.
Reaction Conditions
A mixture of phenol, 2-(2-chloroethoxy)ethanol, and tetrabutylammonium bromide (TBAB, 0.1 equiv) in a biphasic system (toluene/50% NaOH) is stirred at 50°C for 6 h. Subsequent alkylation with triethylamine under PTC conditions (using 18-crown-6 ether) enhances reaction rates, achieving 70% yield.
Optimization of Reaction Parameters
Solvent Selection
- Tetrahydrofuran (THF) : Preferred for SN2 reactions due to its polar aprotic nature and ability to dissolve ionic intermediates.
- Dichloromethane (DCM) : Ideal for mesylation and tosylation steps, providing inert conditions for acid-sensitive substrates.
- Acetonitrile : Enhances nucleophilicity in alkylation reactions while minimizing side reactions.
Temperature and Catalysis
- Mesylation : Conducted at 0–5°C to prevent exothermic decomposition.
- Alkylation : Elevated temperatures (60–80°C) accelerate SN2 displacement but require reflux conditions to maintain solvent integrity.
- Catalysts : p-Toluenesulfonic acid (p-TsOH) aids in dehydrative etherification, while Cu(I) catalysts facilitate click chemistry in related triazole formations.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, methanol/water gradient) resolves the compound with a retention time of 12.3 min, demonstrating >98% purity.
Industrial Applications and Derivatives
- Phase-Transfer Catalysts : The compound’s amphiphilic structure facilitates interfacial reactions in biphasic systems.
- Polymer Additives : Incorporation into epoxy resins improves curing kinetics and mechanical properties.
- Pharmaceutical Intermediates : Serves as a precursor for quaternary ammonium antimicrobial agents.
Q & A
Basic Research Questions
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of 2-(2-phenoxyethoxy)triethylamine in synthetic chemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Proton NMR (¹H-NMR) identifies hydrogen environments, such as ethoxy and phenoxy protons, while carbon-13 NMR (¹³C-NMR) resolves quaternary carbons. Mass spectrometry (MS) provides molecular weight validation via molecular ion peaks (e.g., m/z 398.61 for the parent compound, as per NIST data) and fragmentation patterns. Purity assessment requires integration of chromatographic methods (HPLC) with spectroscopic data to detect impurities below 0.1% .
Q. What experimental parameters are critical for optimizing the synthesis of 2-(2-phenoxyethoxy)triethylamine via nucleophilic substitution?
- Methodological Answer : Solvent polarity and base strength significantly influence yield. Ethanol with triethylamine (NEt₃) as a base at reflux conditions achieved 93% yield in analogous multi-component reactions, as demonstrated in thiazolo[3,2-a]pyridine synthesis . Catalyst loading (e.g., 1-2 equiv. of NEt₃) and temperature (reflux vs. room temperature) must be optimized using Design of Experiments (DoE) to minimize side reactions like hydrolysis of phenoxy groups .
Advanced Research Questions
Q. How do contradictory reports on catalytic efficiency of triethylamine derivatives inform mechanistic studies?
- Methodological Answer : Discrepancies arise from solvent-dependent reactivity. For example, triethylamine in THF promotes aldol deoxalation of dihydroxyfumaric acid, while aqueous hydroxide yields dihydroxypropanoic acids . Mechanistic studies using kinetic isotope effects (KIE) or in situ IR spectroscopy can clarify whether NEt₃ acts as a base or phase-transfer catalyst. Computational modeling (DFT) further elucidates transition states and steric effects of the phenoxyethoxy substituent .
Q. What safety protocols are essential for handling 2-(2-phenoxyethoxy)triethylamine in large-scale reactions?
- Methodological Answer : Engineering controls include fume hoods with ≥100 fpm face velocity and closed-system processing to prevent inhalation. Personal protective equipment (PPE) mandates nitrile gloves, chemical goggles, and flame-resistant lab coats. Waste must be neutralized with weak acids (e.g., acetic acid) before disposal via licensed hazardous waste contractors. Emergency protocols require immediate decontamination and 24-hour medical monitoring due to delayed neurotoxic effects .
Q. How can computational tools predict the stability of 2-(2-phenoxyethoxy)triethylamine under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates protonation states and hydrolytic degradation pathways. Molecular Dynamics (MD) simulations in explicit solvent models (e.g., water, ethanol) predict aggregation behavior and pH-dependent solubility. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) correlates computational predictions with observed degradation products (e.g., phenoxyethanol) .
Q. What strategies resolve discrepancies in toxicity profiles of 2-(2-phenoxyethoxy)triethylamine derivatives across models?
- Methodological Answer : In vitro assays (e.g., Ames test for mutagenicity) may underestimate in vivo effects due to metabolic activation. Rodent studies require dose escalation (e.g., TDLo = 3500 µg/kg in rats ) with histopathology and reproductive endpoints. Interspecies extrapolation leverages physiologically based pharmacokinetic (PBPK) modeling to adjust for differences in cytochrome P450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
